![molecular formula C8H7FN2 B1343690 4-Fluoro-6-methyl-1H-indazole CAS No. 885522-09-8](/img/structure/B1343690.png)
4-Fluoro-6-methyl-1H-indazole
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Overview
Description
4-Fluoro-6-methyl-1H-indazole (4F6M1HI) is a heterocyclic aromatic compound that has been of interest to researchers due to its potential applications in the synthesis of pharmaceuticals and other compounds. 4F6M1HI has been studied for its pharmacological and biochemical properties, as well as its ability to act as a catalyst in organic synthesis.
Scientific Research Applications
Dye-Sensitized Solar Cells (DSSCs)
4-Fluoro-1H-indazole: is utilized in dye-sensitized solar cells due to its highly conjugated structure, which enhances light absorption and energy transfer processes. It can form efficient triplet photosensitizers when coordinated with metal centers like Ir, Ln, and Eu .
Antitumor Activity
This compound has shown significant effects on anti-proliferative activity against various cancer cell lines, including Hep-G2 liver cancer cells. The presence of fluorine substituents plays a crucial role in its antitumor properties .
Medicinal Chemistry
Indazole derivatives, including 4-Fluoro-6-methyl-1H-indazole , are important in medicinal chemistry for their antiproliferative activities against a wide range of tumor cell lines derived from clinically isolated cancers .
Synthetic Approaches
Recent synthetic strategies for indazoles involve transition metal-catalyzed reactions and reductive cyclization, highlighting the compound’s versatility in chemical synthesis .
Fluorinated Pyrazoles and Indazoles
The compound is involved in condensation reactions leading to various fluorinated derivatives with potential applications in medicinal and synthetic chemistry .
HIV Protease Inhibitors
Indazole-containing compounds are investigated for their application as HIV protease inhibitors, contributing to the treatment of HIV/AIDS .
Mechanism of Action
Target of Action
Indazole-containing compounds have been found to have a wide variety of medicinal applications, including acting as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
Indazole derivatives have been known to interact with their targets and cause changes that lead to their medicinal effects .
Biochemical Pathways
Indazole derivatives have been associated with various biological activities, such as anti-inflammatory, antitumor, and anti-hiv effects .
Result of Action
Indazole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
properties
IUPAC Name |
4-fluoro-6-methyl-1H-indazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c1-5-2-7(9)6-4-10-11-8(6)3-5/h2-4H,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGJUTKIPURIBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=NN2)C(=C1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646500 |
Source
|
Record name | 4-Fluoro-6-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20646500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
885522-09-8 |
Source
|
Record name | 4-Fluoro-6-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20646500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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